molecular formula C17H17ClN2O4S B10810838 2-chloro-N-(4-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide

2-chloro-N-(4-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B10810838
M. Wt: 380.8 g/mol
InChI Key: YHUSFKIGMFIGOO-UHFFFAOYSA-N
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Description

2-chloro-N-(4-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide is a synthetic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a hydroxyphenyl group, a pyrrolidinylsulfonyl group, and a benzamide moiety, making it a complex molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide typically involves multiple steps. One common method starts with the acylation of 4-aminophenol with chloroacetyl chloride to form 2-chloro-N-(4-hydroxyphenyl)acetamide. This intermediate is then subjected to further reactions to introduce the pyrrolidinylsulfonyl group and the benzamide moiety .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution of the chloro group can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2-chloro-N-(4-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-hydroxyphenyl)acetamide: Shares the hydroxyphenyl and chloro groups but lacks the pyrrolidinylsulfonyl and benzamide moieties.

    N-(4-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide: Similar structure but without the chloro group.

Uniqueness

2-chloro-N-(4-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-chloro-N-(4-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-16-8-7-14(25(23,24)20-9-1-2-10-20)11-15(16)17(22)19-12-3-5-13(21)6-4-12/h3-8,11,21H,1-2,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUSFKIGMFIGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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